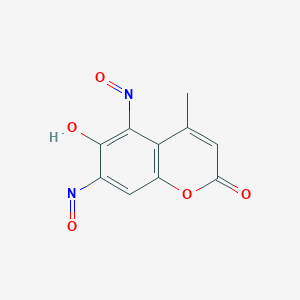
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of hydroxy, methyl, and dinitroso functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one typically involves the nitration of 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one. The nitration process introduces nitroso groups at the 5 and 7 positions of the benzopyran ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one.
Reduction: Formation of 6-hydroxy-4-methyl-5,7-diamino-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitroso groups can participate in redox reactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-4-methyl-2H-1-benzopyran-2-one: Lacks the nitroso groups, resulting in different chemical and biological properties.
6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one: Contains methoxy groups instead of nitroso groups, leading to variations in reactivity and applications.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one:
Uniqueness
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is unique due to the presence of both hydroxy and dinitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
182954-16-1 |
|---|---|
Fórmula molecular |
C10H6N2O5 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
6-hydroxy-4-methyl-5,7-dinitrosochromen-2-one |
InChI |
InChI=1S/C10H6N2O5/c1-4-2-7(13)17-6-3-5(11-15)10(14)9(12-16)8(4)6/h2-3,14H,1H3 |
Clave InChI |
AAWBWKPUUGIZLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=C(C(=C2)N=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


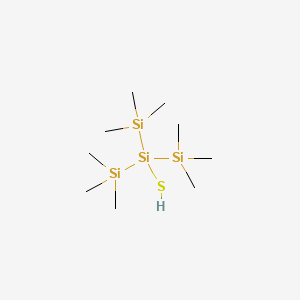
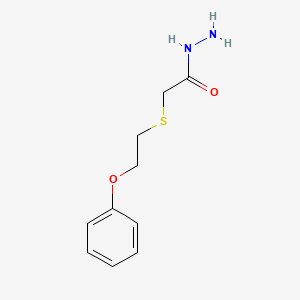
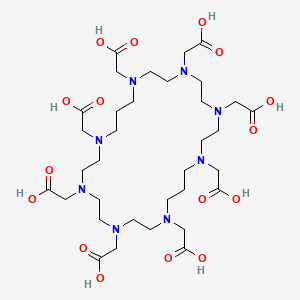
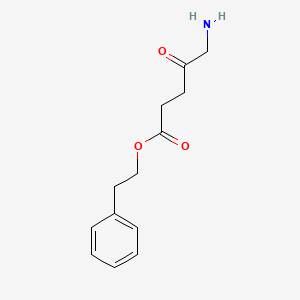
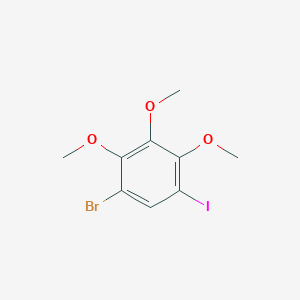
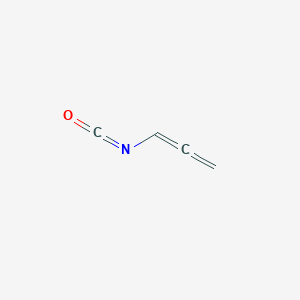
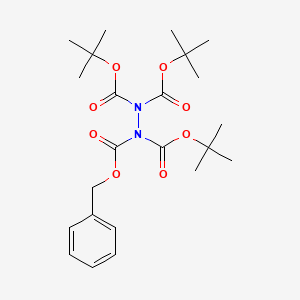
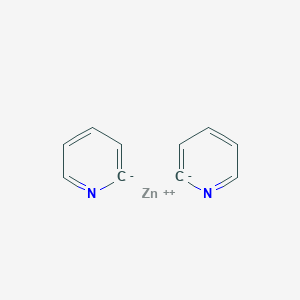
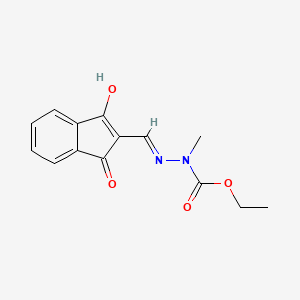
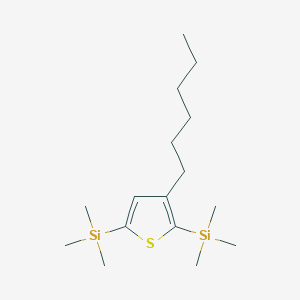
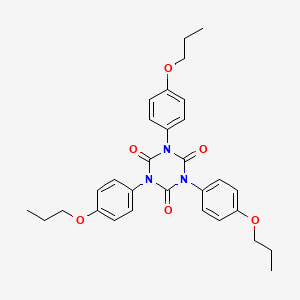
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
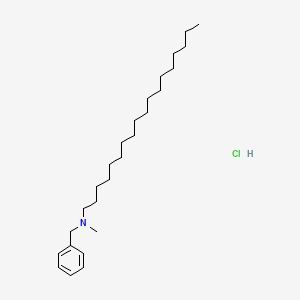
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
